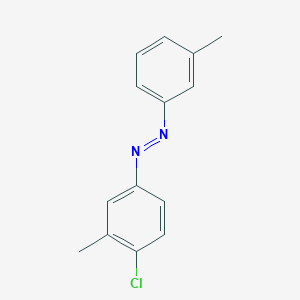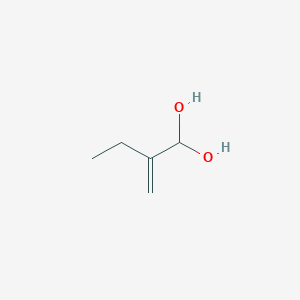
2-Methylidenebutane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenebutane-1,1-diol is an organic compound with the molecular formula C5H10O2. It is a glycol, meaning it contains two hydroxyl groups (-OH). The structure of this compound includes a butane backbone with a methylidene group (CH2=) at the second carbon and hydroxyl groups at the first and fourth carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylidenebutane-1,1-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The syn dihydroxylation can be achieved using osmium tetroxide, while the anti-dihydroxylation can be carried out with MCPBA and other peroxides .
Industrial Production Methods
Industrial production of diols, including this compound, often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the hydration of alkynes, which involves the addition of water to the triple bond of an alkyne to form a diol .
Chemical Reactions Analysis
Types of Reactions
2-Methylidenebutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are simpler alcohols.
Substitution: The major products are halogenated compounds.
Scientific Research Applications
2-Methylidenebutane-1,1-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylidenebutane-1,1-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins. The methylidene group can undergo various chemical reactions, leading to the formation of different products. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2-Methylene-1,4-butanediol: This compound has a similar structure but with hydroxyl groups at the first and fourth carbons.
2-Methylbutane-1,2-diol: This compound has a similar backbone but with hydroxyl groups at the first and second carbons.
Uniqueness
2-Methylidenebutane-1,1-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group. This unique structure gives it distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
88448-44-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-methylidenebutane-1,1-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h5-7H,2-3H2,1H3 |
InChI Key |
CVMBVNYEEUYKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
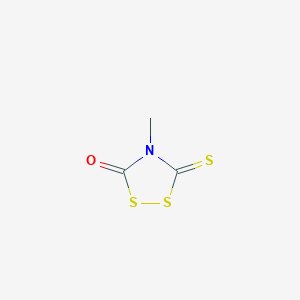
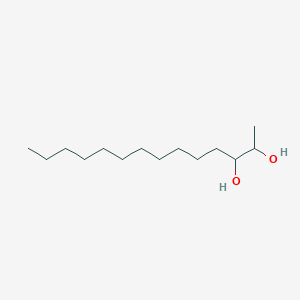
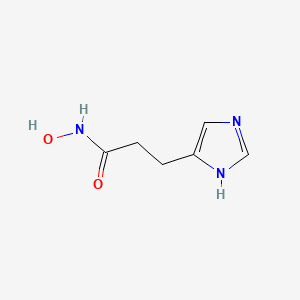
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
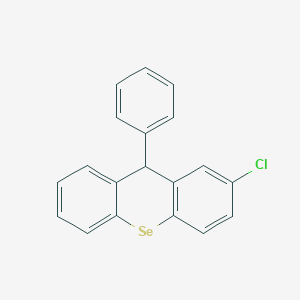
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
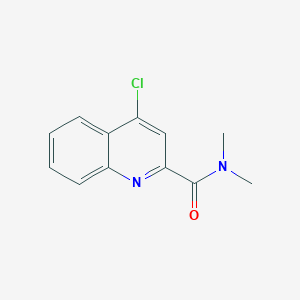
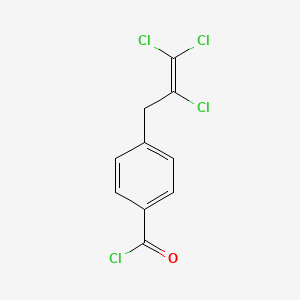
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
